

A Comprehensive Technical Review of 6-Methoxy-2,3-dimethylquinoxaline

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Compound of Interest

Compound Name: 6-Methoxy-2,3-dimethylquinoxaline

Cat. No.: B1606790

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the current research landscape surrounding **6-Methoxy-2,3-dimethylquinoxaline**. While direct research on this specific molecule is limited, this document extrapolates from the rich body of knowledge on the synthesis and biological activities of quinoxaline derivatives to present a comprehensive guide for researchers interested in this compound. This review covers its synthesis, physicochemical properties, and potential biological activities, supported by detailed experimental protocols and data presented in a structured format.

Core Compound Information

Property	Value
Chemical Name	6-Methoxy-2,3-dimethylquinoxaline
CAS Number	6637-22-5
Molecular Formula	C ₁₁ H ₁₂ N ₂ O
Molecular Weight	188.23 g/mol
Canonical SMILES	<chem>CC1=C(C)N=C2C=C(OC)C=CC2=N1</chem>

Synthesis of 6-Methoxy-2,3-dimethylquinoxaline

The most common and efficient method for the synthesis of 2,3-disubstituted quinoxalines is the condensation of an appropriately substituted o-phenylenediamine with a 1,2-dicarbonyl compound.[1][2][3] For the synthesis of **6-Methoxy-2,3-dimethylquinoxaline**, this involves the reaction of 4-methoxy-1,2-phenylenediamine with 2,3-butanedione (diacetyl).

Proposed Experimental Protocol

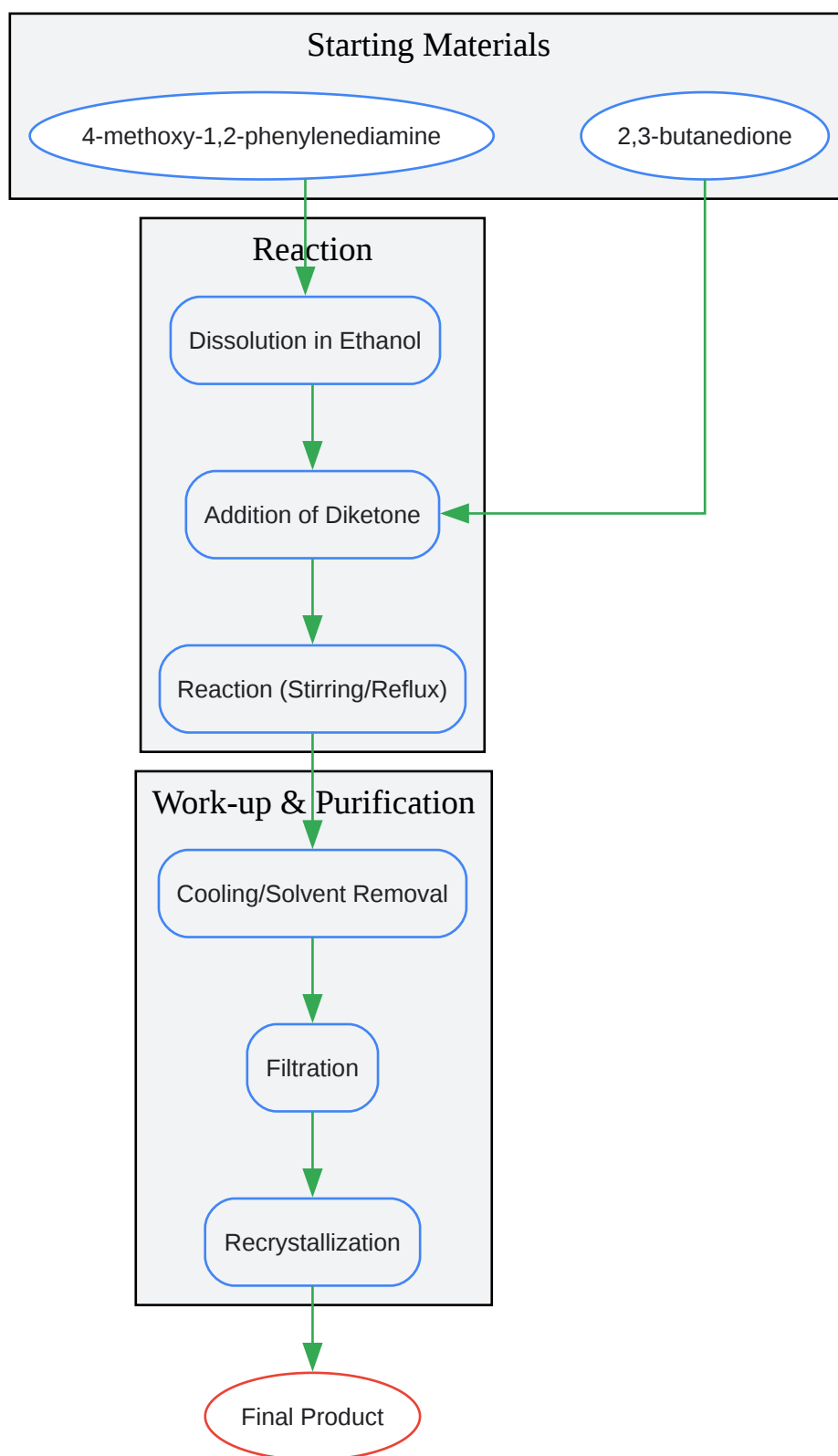
Materials:

- 4-methoxy-1,2-phenylenediamine
- 2,3-butanedione (diacetyl)
- Ethanol (or other suitable solvent like methanol or acetic acid)
- Catalyst (optional, e.g., a few drops of acetic acid or a Lewis acid like CuSO₄)[1]

Procedure:

- Dissolve 1 equivalent of 4-methoxy-1,2-phenylenediamine in a suitable solvent (e.g., ethanol) in a round-bottom flask.
- Add a slight excess (1.1 equivalents) of 2,3-butanedione to the solution.
- If desired, add a catalytic amount of acid.
- Stir the reaction mixture at room temperature or with gentle heating (e.g., reflux) for a period of time, monitoring the reaction progress by thin-layer chromatography (TLC). The reaction is often complete within a few hours.
- Upon completion, the product may precipitate out of the solution upon cooling. If not, the solvent can be removed under reduced pressure.
- The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) to yield pure **6-Methoxy-2,3-dimethylquinoxaline**.

Logical Workflow for Synthesis



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Caption: Synthetic workflow for **6-Methoxy-2,3-dimethylquinoxaline**.

Spectroscopic Data

The following nuclear magnetic resonance (NMR) data has been reported for **6-Methoxy-2,3-dimethylquinoxaline**.^[4]

Quantitative NMR Data

Nucleus	Chemical Shift (δ) in ppm
¹ H-NMR	
OCH ₃	3.94 (s, 3H)
CH ₃	2.73 (s, 6H)
Aromatic-H	7.28 (dd, J=9.0, 2.9 Hz, 1H)
Aromatic-H	7.37 (d, J=2.9 Hz, 1H)
Aromatic-H	7.85 (d, J=9.0 Hz, 1H)
¹³ C-NMR	
CH ₃	23.1
OCH ₃	55.8
Aromatic-C	106.6
Aromatic-C	120.4
Aromatic-C	128.7
Aromatic-C	137.2
Aromatic-C	142.1
Aromatic-C	153.6
Aromatic-C	158.4

Note: The specific aromatic carbon assignments require further 2D NMR analysis.

Potential Biological Activities

While specific biological studies on **6-Methoxy-2,3-dimethylquinoxaline** are not readily available in the current literature, the quinoxaline scaffold is a well-established pharmacophore with a broad range of biological activities.^{[5][6][7][8][9]} Therefore, it is plausible that **6-Methoxy-2,3-dimethylquinoxaline** could exhibit similar properties.

Antimicrobial Activity

Quinoxaline derivatives are widely recognized for their potent antibacterial and antifungal activities.^{[10][11][12]} They have been shown to be effective against a variety of Gram-positive and Gram-negative bacteria, as well as several fungal strains. The mechanism of action is often attributed to the inhibition of microbial DNA synthesis or other essential cellular processes. Given that the closely related 2,3-dimethylquinoxaline is known to be a broad-spectrum antimicrobial phytochemical, it is highly probable that **6-Methoxy-2,3-dimethylquinoxaline** shares this activity.

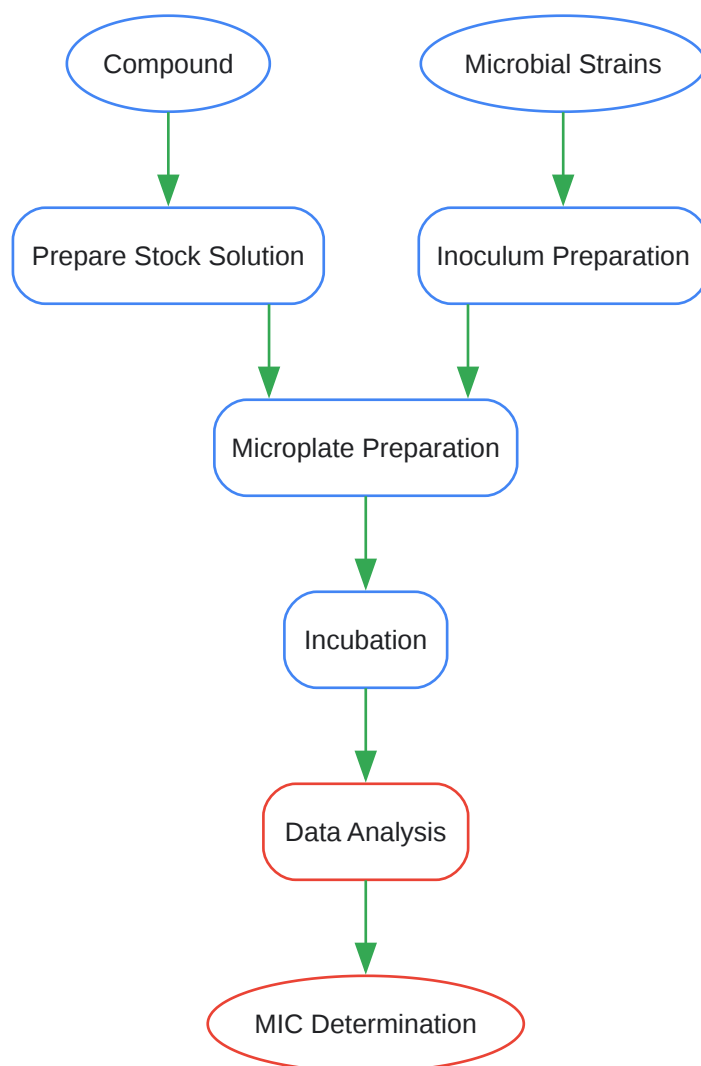
Other Potential Activities

The quinoxaline nucleus is a versatile scaffold that has been incorporated into drugs with a wide array of therapeutic applications, including:

- Anticancer: Many quinoxaline derivatives have demonstrated significant cytotoxic effects against various cancer cell lines.^[8]
- Antiviral: The quinoxaline structure is present in several antiviral agents.^[9]
- Anti-inflammatory: Some quinoxaline derivatives have shown potent anti-inflammatory properties.^[8]
- Antimalarial: The quinoline and quinoxaline scaffolds are important in the development of antimalarial drugs.

Further research is required to determine if **6-Methoxy-2,3-dimethylquinoxaline** possesses any of these activities.

General Workflow for Antimicrobial Screening



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Caption: General workflow for antimicrobial susceptibility testing.

Conclusion and Future Directions

6-Methoxy-2,3-dimethylquinoxaline is a readily synthesizable compound with a high potential for biological activity, particularly as an antimicrobial agent. The well-established chemistry of quinoxalines provides a clear path for its synthesis and derivatization. While there is a lack of specific biological data for this compound, the known activities of the quinoxaline scaffold strongly suggest that it is a promising candidate for further investigation.

Future research should focus on:

- **Definitive Synthesis and Characterization:** Reporting a detailed, optimized synthesis with comprehensive characterization, including mass spectrometry and infrared spectroscopy.
- **Biological Screening:** A thorough evaluation of its antimicrobial activity against a panel of clinically relevant bacteria and fungi.
- **Mechanism of Action Studies:** Investigating the molecular targets and pathways through which it exerts its biological effects.
- **Structure-Activity Relationship (SAR) Studies:** Synthesizing and testing derivatives to understand how modifications to the quinoxaline core affect its activity.

This technical guide serves as a foundational resource to stimulate and guide future research into the therapeutic potential of **6-Methoxy-2,3-dimethylquinoxaline**.

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